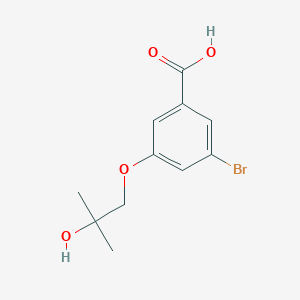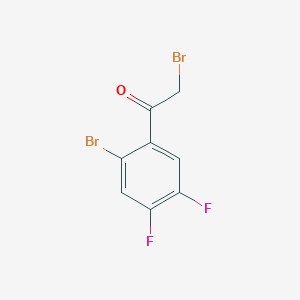
2'-Bromo-4',5'-difluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’,5’-difluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2F2O and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Bromo-4’,5’-difluorophenacyl bromide can be synthesized through the bromination of 2-bromo-4,5-difluorophenyl ethanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenacyl group.
Industrial Production Methods
Industrial production of 2’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-4’,5’-difluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products include substituted phenacyl derivatives.
Oxidation Reactions: The major products are carboxylic acids or ketones.
Reduction Reactions: The major products are alcohols or reduced phenacyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’,5’-difluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound act as leaving groups, allowing for nucleophilic substitution reactions. The phenacyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
2’-Bromo-4’,5’-difluorophenacyl bromide can be compared with other similar compounds such as:
2’-Bromo-5’-fluoroacetophenone: This compound has a similar structure but with only one fluorine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-difluorophenol: This compound lacks the phenacyl group, resulting in different reactivity and applications.
2-Bromo-2’,4’-difluoroacetophenone: This compound has a different substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of 2’-Bromo-4’,5’-difluorophenacyl bromide lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Eigenschaften
Molekularformel |
C8H4Br2F2O |
|---|---|
Molekulargewicht |
313.92 g/mol |
IUPAC-Name |
2-bromo-1-(2-bromo-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
InChI-Schlüssel |
GECSLFUCOILJDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)Br)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


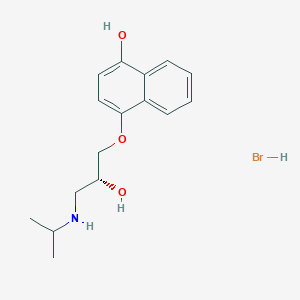
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
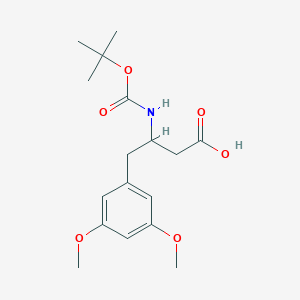
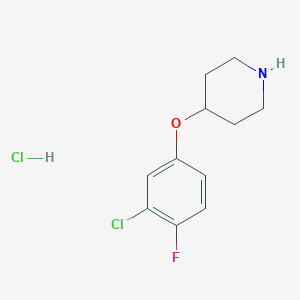
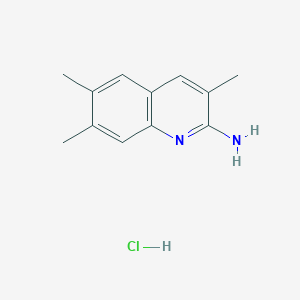
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

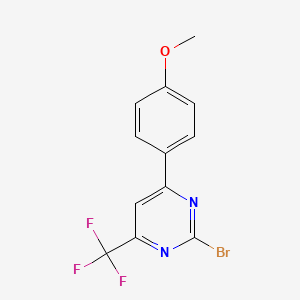

![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)
